3-Chloromethyl-2,7-dichloro-8-methylquinoline
Overview
Description
3-Chloromethyl-2,7-dichloro-8-methylquinoline is an organic compound with the molecular formula C11H8Cl3N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethyl-2,7-dichloro-8-methylquinoline typically involves the chlorination of 8-methylquinoline followed by the introduction of a chloromethyl group. One common method involves the following steps:
Chlorination of 8-Methylquinoline: 8-Methylquinoline is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 7 positions.
Chloromethylation: The resulting 2,7-dichloro-8-methylquinoline is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 3 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloromethyl-2,7-dichloro-8-methylquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the 3 position is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the chlorinated positions, leading to the removal of chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Nucleophilic Substitution: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dechlorinated quinolines.
Scientific Research Applications
3-Chloromethyl-2,7-dichloro-8-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-2,7-dichloro-8-methylquinoline depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloroquinoline: Lacks the chloromethyl and methyl groups, leading to different reactivity and applications.
3-Methyl-2,7-dichloroquinoline: Similar structure but lacks the chloromethyl group, affecting its chemical behavior and applications.
8-Methylquinoline: Lacks the chlorine and chloromethyl groups, leading to different chemical properties and uses.
Uniqueness
3-Chloromethyl-2,7-dichloro-8-methylquinoline is unique due to the presence of both chloromethyl and dichloro groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
2,7-dichloro-3-(chloromethyl)-8-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N/c1-6-9(13)3-2-7-4-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHHFLZLNHUFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589014 | |
Record name | 2,7-Dichloro-3-(chloromethyl)-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-24-8 | |
Record name | 2,7-Dichloro-3-(chloromethyl)-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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